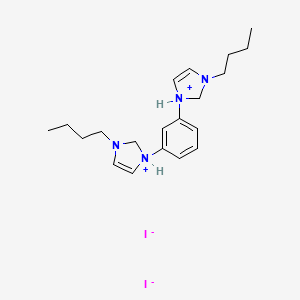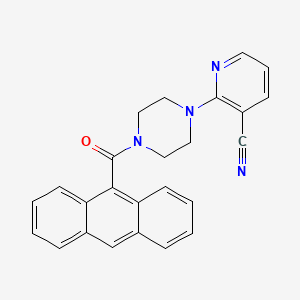![molecular formula C18H29ClN2 B15168625 N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine CAS No. 627524-77-0](/img/structure/B15168625.png)
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine is a complex organic compound that features a chlorophenyl group and a cyclooctyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of cyclooctylamine with 2-(2-chlorophenyl)ethyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with ethane-1,2-diamine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines (R-NH~2~), thiols (R-SH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N1-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclohexylethane-1,2-diamine
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclopentylethane-1,2-diamine
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclododecylethane-1,2-diamine
Uniqueness
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine is unique due to its specific combination of a chlorophenyl group and a cyclooctyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
627524-77-0 |
|---|---|
Molecular Formula |
C18H29ClN2 |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-N'-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C18H29ClN2/c19-18-11-7-6-8-16(18)12-13-20-14-15-21-17-9-4-2-1-3-5-10-17/h6-8,11,17,20-21H,1-5,9-10,12-15H2 |
InChI Key |
ZNBBKAMVOFLQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCCNCCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


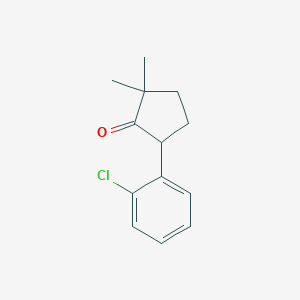
![[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester](/img/structure/B15168559.png)
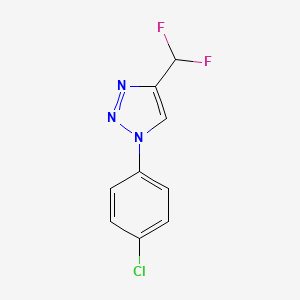
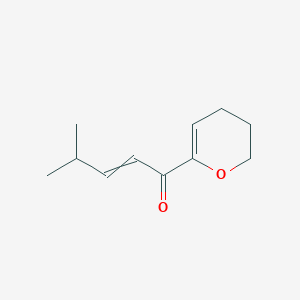

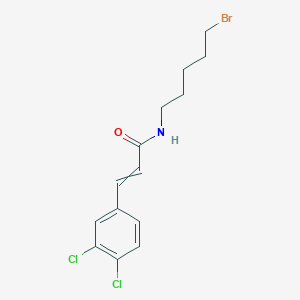
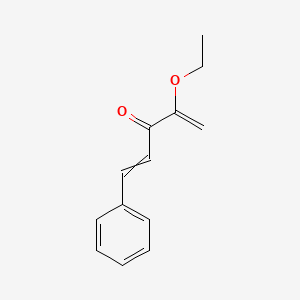
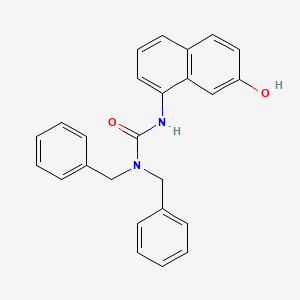

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
